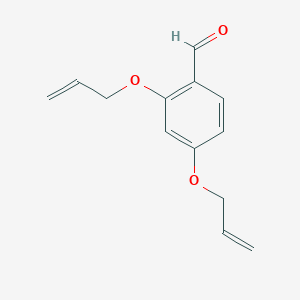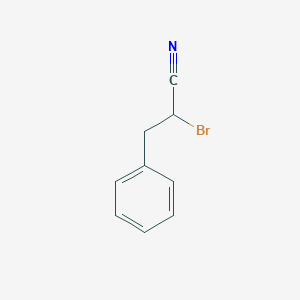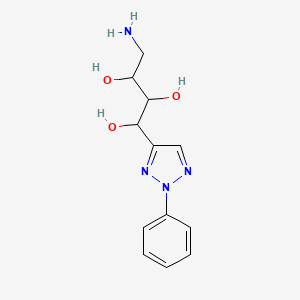
2,4-Bis(allyloxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of bis-aldehyde compounds can be achieved through different methods. For instance, a bis benzoxazine monomer with allyl groups was synthesized via a solventless method from diallyl bisphenol-A, paraformaldehyde, and aniline . Another approach involved the synthesis of bis([1,2,4]-oxadiazol)benzaldehydes starting from benzamidoxime, which is obtained from 4-cyanobenzaldehyde . These methods indicate that the synthesis of bis-aldehyde compounds like 2,4-Bis(allyloxy)benzaldehyde may involve the use of precursor aldehyde compounds and appropriate functional group transformations.
Molecular Structure Analysis
The molecular structure of bis-aldehyde compounds is confirmed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . The molecular structures and geometries can also be optimized using computational methods like density functional theory (DFT) . These techniques would be applicable in analyzing the molecular structure of 2,4-Bis(allyloxy)benzaldehyde to confirm its chemical identity and purity.
Chemical Reactions Analysis
Bis-aldehyde compounds can participate in various chemical reactions. For example, the bis benzoxazine monomer undergoes a two-stage thermal polymerization, with the first stage attributed to the polymerization of the allyl groups . Similarly, 2,4-Bis(allyloxy)benzaldehyde could potentially undergo polymerization reactions due to the presence of allyloxy groups, which are known to participate in polymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-aldehyde compounds are influenced by their molecular structure. For instance, the bis benzoxazine monomer with allyl groups exhibited a high glass transition temperature (Tg) of approximately 300°C and high crosslink density, indicating good thermal stability . The photoluminescent properties of bis-styrylbenzene compounds were also investigated, revealing that these compounds can exhibit large bathochromic shifts and form excimers characterized by low-bandgap emission . These findings suggest that 2,4-Bis(allyloxy)benzaldehyde may also possess unique physical and chemical properties that could be explored for various applications.
Relevant Case Studies
While there are no direct case studies on 2,4-Bis(allyloxy)benzaldehyde, the provided papers discuss case studies on related bis-aldehyde compounds. For example, the synthesis and characterization of novel bis(2-(5-((5-phenyl-1H-tetrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)phenoxy)alkanes were reported, showcasing the versatility of bis-aldehyde compounds in synthesizing new materials . Additionally, the interaction of a bifunctional Lewis acid with benzaldehyde was studied, which could be relevant to understanding the reactivity of 2,4-Bis(allyloxy)benzaldehyde with Lewis acids .
Scientific Research Applications
Polymer Synthesis and Modification
- Initiator for Polymerization: 2,4-Bis(allyloxy)benzaldehyde is used as an initiator in the synthesis of heterobifunctionalized polymers. This compound has been applied in ring-opening polymerization and atom transfer radical polymerization, demonstrating its utility in creating well-defined polymers with aldehyde and allyloxy functionalities (Sane et al., 2013).
Organic Synthesis
- Intramolecular Cycloadditions: 2,4-Bis(allyloxy)benzaldehyde undergoes thermolysis to facilitate intramolecular cycloaddition in a bis-[3+2] or ‘criss-cross’ fashion, showcasing its role in synthesizing complex organic molecules (Mathur & Suschitzky, 1975).
- Electrosynthesis of Homoallylic Alcohols: It has been used in nickel-catalyzed electrochemical reactions for the cleavage of allyl groups and intramolecular allyl transfer, yielding homoallylic alcohols (Franco et al., 1997).
Chemical Analysis and Characterization
- Crystal Structure Analysis: This compound has been used in the study of crystal structures and spectroscopic characterization, playing a role in advancing our understanding of molecular structures and interactions (Hafeez et al., 2019).
Synthetic Applications
- Synthesis of Chiral Compounds: It is employed in the synthesis of complex chiral compounds, such as in the asymmetric construction of quaternary centers, which has implications in pharmaceutical and synthetic chemistry (Denmark & Fu, 2002).
- Fluorescent Polymer Synthesis: 2,4-Bis(allyloxy)benzaldehyde is involved in the synthesis of novel fluorescent polymers, indicating its utility in materials science and engineering (Neilson et al., 2008).
properties
IUPAC Name |
2,4-bis(prop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACDJVALBBJGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409238 | |
| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(allyloxy)benzaldehyde | |
CAS RN |
96601-10-4 | |
| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)




![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)



![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)
